7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-25-14-6-3-12(4-7-14)19-21-17(27-22-19)10-23-15-8-5-13(20)9-16(15)26-11-18(23)24/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDPEZJADDYOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core through a cyclization reaction of an appropriate chloro-substituted aniline derivative with a suitable carboxylic acid or ester.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring by reacting the intermediate with a hydrazine derivative and an appropriate carboxylic acid or ester.
Coupling Reaction: The final step involves the coupling of the oxadiazole intermediate with the benzoxazinone core through a methylene bridge, typically using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The electron-withdrawing effects of the adjacent oxazine and oxadiazole rings activate the chlorine atom at position 7 for nucleophilic aromatic substitution (NAS).
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (80°C, 12 h) | 7-hydroxy derivative | |
| Amination | NH₃ in ethanol (reflux) | 7-amino derivative |
Mechanistic Insight : The chlorine atom undergoes displacement via a two-step addition-elimination mechanism, facilitated by the electron-deficient aromatic ring.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety participates in ring-opening and cycloaddition reactions due to its electron-deficient nature.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 100°C | Carboxylic acid derivative | |
| Reduction | H₂/Pd-C in ethanol | Amidoxime intermediate |
Key Observation : The oxadiazole ring is stable under neutral conditions but undergoes cleavage under strong acidic or reductive environments.
Benzo[b] oxazine Ring-Opening
The oxazine ring undergoes ring-opening under acidic or nucleophilic conditions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (dilute), Δ | Secondary amine and ketone fragments | |
| Alkylation | R-X/K₂CO₃ in DMF | N-alkylated derivatives |
Structural Impact : Ring-opening reactions modify the scaffold’s rigidity, potentially altering biological activity .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-ethoxyphenyl group directs electrophiles to specific positions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-ethoxyphenyl derivative | |
| Bromination | Br₂/FeBr₃ | 3-bromo-4-ethoxyphenyl derivative |
Regioselectivity : Substitution occurs preferentially at the para position relative to the ethoxy group .
Cross-Coupling Reactions
The chlorine atom enables participation in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amine derivatives |
Applications : These reactions are critical for diversifying the compound’s structure in drug discovery .
Oxidation and Reduction Pathways
Functional group interconversions are feasible:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation of methylene | KMnO₄, H₂O | Ketone derivative | |
| Reduction of oxadiazole | LiAlH₄ | Diamine intermediate |
Synthetic Utility : These pathways enable the introduction of polar functional groups for solubility optimization.
Scientific Research Applications
Structural Formula
Anticancer Potential
Research indicates that derivatives of 1,3,4-oxadiazole , which include the oxadiazole moiety present in this compound, exhibit significant anticancer properties. The mechanisms of action typically involve:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
- Molecular Docking Studies : Computational studies have shown that modifications to the oxadiazole structure can enhance binding affinity to cancer-related targets, leading to increased cytotoxicity against various cancer cell lines .
Case Studies
- Telomerase Inhibition : A study demonstrated that certain oxadiazole derivatives significantly inhibited telomerase activity in gastric cancer cell lines, suggesting that similar derivatives could be effective in treating other cancers .
- Cell Line Testing : Compounds derived from oxadiazoles were tested against multiple cancer types, including breast (MCF7) and liver (HEPG2) cancers. Results showed promising IC50 values indicating potent anticancer activity .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. The oxadiazole framework is known for its ability to disrupt microbial cell membranes or inhibit essential enzymes in microbial metabolism.
Research Findings
- Antibacterial Activity : Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have shown potential in:
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
- Antioxidant Activity : The presence of phenolic groups in the structure contributes to antioxidant properties by scavenging free radicals.
Summary of Applications
Mechanism of Action
The mechanism of action of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in the substituents on the 1,2,4-oxadiazole ring and the benzooxazinone core:
Key Observations :
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~403.83 vs.
- Spectroscopic Data : LC-MS profiles (e.g., m/z = 246 [M+H] for compound 27) provide benchmarks for structural validation of analogs .
Biological Activity
7-Chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆ClN₃O₄
- Molecular Weight : 385.8 g/mol
- CAS Number : 1105218-89-0
The biological activity of 7-chloro derivatives, particularly those containing oxadiazole moieties, is primarily attributed to their ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies have demonstrated that certain derivatives can cause significant accumulation of cells in the G2/M phase .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may enhance oxidative stress in cancer cells, contributing to their cytotoxic effects .
Anticancer Activity
A series of studies have evaluated the anticancer potential of 7-chloro derivatives:
-
Cytotoxicity Studies : The compound has been tested against various human cancer cell lines including A549 (lung carcinoma), HCT116 (colon carcinoma), and K562 (leukemia). The half-maximal inhibitory concentration (IC50) values were determined using MTS assays. For example:
Cell Line IC50 (μM) A549 12.5 HCT116 10.0 K562 15.0
These results indicate a promising cytotoxic profile against multiple cancer types .
Case Studies
- Study on Lung Cancer Cells : In a study involving A549 cells, treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
- Mechanistic Insights : Further mechanistic studies showed that the compound inhibits HDAC activity, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the oxadiazole ring or the benzo[b][1,4]oxazine scaffold can significantly alter potency and selectivity against different cancer types. Studies have highlighted that:
- Substituents on the oxadiazole enhance binding affinity to target proteins.
- The presence of halogen atoms increases cytotoxic effectiveness .
Summary of Findings
The biological activity of 7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates significant promise as an anticancer agent through various mechanisms including enzyme inhibition and cell cycle modulation. Its efficacy across multiple cancer cell lines positions it as a candidate for further development in cancer therapeutics.
Q & A
Q. Advanced Methodological Approach :
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol to enhance reaction efficiency, as demonstrated in analogous oxadiazole-containing compounds . Microwave-assisted synthesis may reduce reaction time and improve yields compared to traditional thermal methods .
- Catalyst Optimization : Employ coupling agents such as EDCI/HOBt for amide bond formation between precursor moieties (e.g., benzooxazine and oxadiazole intermediates). Monitor reaction progress via TLC or HPLC to identify optimal stoichiometry .
- Purification Strategies : Recrystallize crude products using methanol/water mixtures to remove unreacted starting materials. Column chromatography with silica gel (ethyl acetate/hexane gradients) can isolate high-purity fractions .
What advanced techniques are recommended for resolving structural ambiguities in this compound?
Q. Advanced Methodological Approach :
- X-ray Crystallography : Resolve absolute stereochemistry and confirm substituent positioning, as demonstrated for structurally related benzoxazine derivatives .
- Multinuclear NMR : Use - and -NMR (if applicable) to verify connectivity of the oxadiazole and ethoxyphenyl groups. - COSY and NOESY experiments can clarify spatial arrangements .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and detect isotopic patterns (e.g., chlorine atoms) .
How should researchers design experiments to evaluate the biological activity of this compound?
Q. Advanced Methodological Approach :
- Target Selection : Prioritize enzyme targets (e.g., Factor Xa, cyclooxygenase) based on structural analogs like BAY 59-7939, a benzoxazine-derived anticoagulant .
- In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., IC determination) to measure inhibition potency. Include positive controls (e.g., rivaroxaban for Factor Xa) .
- In Vivo Models : For antithrombotic activity, employ rodent models of venous thrombosis with dose-response studies (e.g., 1–10 mg/kg oral administration) .
How can conflicting data in biological activity studies be addressed?
Q. Advanced Methodological Approach :
- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .
- Purity Validation : Ensure compound purity (>95% via HPLC) to rule out confounding effects from impurities .
- Statistical Analysis : Apply multivariate ANOVA to account for variables like solvent residues or batch-to-batch variability .
What mechanistic studies are recommended to elucidate the compound’s mode of action?
Q. Advanced Methodological Approach :
- X-ray Co-Crystallization : Determine binding interactions with target enzymes (e.g., Factor Xa’s S1/S4 pockets), as shown for oxazolidinone inhibitors .
- Molecular Dynamics (MD) Simulations : Model ligand-protein stability over 100-ns trajectories to predict residence time and binding affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
What safety protocols should be followed during handling and toxicity evaluation?
Q. Advanced Methodological Approach :
- Acute Toxicity Testing : Conduct OECD 423-acute oral toxicity studies in rodents, monitoring for neurotoxicity or hepatotoxicity .
- In Vitro Cytotoxicity : Use HepG2 or HEK293 cell lines with MTT assays to establish IC values for non-target cells .
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced Methodological Approach :
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy on the phenyl ring) to assess electronic effects on activity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological data .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole ring) using software like Schrödinger’s Phase .
What analytical strategies validate compound stability under physiological conditions?
Q. Advanced Methodological Approach :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS .
- Plasma Stability Assays : Incubate with human plasma (1–24 hours) and quantify parent compound using LC-MS/MS .
How can researchers address low solubility in aqueous media?
Q. Advanced Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
